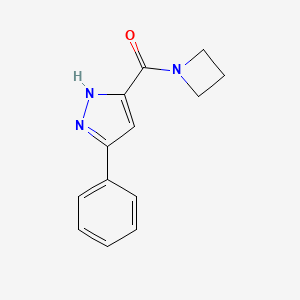
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide (PPC) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPC is a piperazine derivative that is structurally related to other compounds such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). In
Mécanisme D'action
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to increased dopamine release, which can have a variety of effects on behavior and movement. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a higher affinity for certain dopamine receptor subtypes, such as D3 receptors, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects:
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly on dopamine signaling in the brain. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to increase dopamine release in the striatum, a brain region involved in movement and behavior. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has also been shown to increase the activity of dopamine neurons in the substantia nigra, a brain region that is affected in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has several advantages as a research tool, including its high affinity for dopamine receptors and its ability to selectively activate certain receptor subtypes. However, 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide. One area of interest is the development of 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide analogs with improved solubility and selectivity for specific dopamine receptor subtypes. Another area of interest is the use of 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide as a research tool in the study of other neurological disorders, such as addiction and depression. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide can be synthesized via a multi-step process that involves the reaction of piperazine with various reagents. One common method involves the reaction of piperazine with 4-bromobenzaldehyde to form 4-benzylpiperazine (BZP), which is then reacted with propargyl bromide to form 4-benzyl-N-prop-2-ynylpiperazine. This compound is then reacted with hydroxylamine hydrochloride to form 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement and behavior. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has also been studied for its potential use as a research tool in the study of dopamine receptors and their role in various neurological disorders.
Propriétés
IUPAC Name |
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-8-15-14(18)17-11-9-16(10-12-17)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGYRLYDFGIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)





![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)